molecular formula C14H14N4O B3128708 4-morpholino-9H-pyrimido[4,5-b]indole CAS No. 338966-36-2

4-morpholino-9H-pyrimido[4,5-b]indole

Cat. No.: B3128708
CAS No.: 338966-36-2
M. Wt: 254.29 g/mol
InChI Key: QZRXSPQWRLSFKU-UHFFFAOYSA-N
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Description

4-Morpholino-9H-pyrimido[4,5-b]indole is a tricyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry for the development of multi-targeted therapeutic agents. Its core structure is a subject of investigation in several research areas, particularly in oncology. The pyrimido[4,5-b]indole framework is recognized as a rigid skeleton that can mimic the purine ring of ATP, making it a suitable base for designing kinase inhibitors . In cancer research, derivatives of this compound are engineered to act as single agents with designed combination chemotherapy potential. They have been designed to simultaneously inhibit key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β) for antiangiogenic effects, while also targeting enzymes like human thymidylate synthase (hTS) for cytotoxic effects . This multi-targeting approach aims to circumvent tumor resistance mechanisms and provide more effective tumor growth inhibition, as demonstrated in preclinical models . Furthermore, related pyrimido[4,5-b]indole derivatives have been identified as dual RET/TRKA inhibitors, offering a strategy to treat tumors with diverse genetic backgrounds and block emerging resistance pathways . Beyond oncology, this chemical class has also been explored for expanding hematopoietic stem cells (HSCs) ex-vivo . Small molecules featuring the pyrimido[4,5-b]indole core have shown potential in improving the expansion of stem cells for applications in treating hematological disorders . The morpholino substitution is a common pharmacophore that can enhance the drug-like properties and binding affinity of these molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-pyrimido[4,5-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)15-9-16-14(12)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRXSPQWRLSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9h Pyrimido 4,5 B Indole Derivatives, Including 4 Morpholino Analogues

Classical Synthetic Routes to the Pyrimido[4,5-b]indole Heterocyclic System

Traditional approaches to constructing the 9H-pyrimido[4,5-b]indole core often rely on well-established multi-step sequences involving cyclocondensation and transition-metal-catalyzed reactions.

Cyclocondensation Strategies

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimido[4,5-b]indole system. One common strategy involves the cyclization of a suitably functionalized indole (B1671886) precursor. For instance, ethyl 2-amino-1H-indole carboxylate can be cyclized in formamide (B127407) to yield 9H-pyrimido[4,5-b]indol-4-ol. nih.gov This intermediate serves as a versatile precursor for further derivatization.

Another approach begins with a substituted pyrimidine (B1678525) ring, which is then annulated to form the indole portion. An example is the Fisher indole cyclization of 2-amino-6-hydrazinylpyrimidin-4(3H)-one with cyclohexanone. nih.gov This is followed by oxidation to form the aromatic indole ring, chlorination of the pyrimidone, and subsequent nucleophilic substitution to introduce various functionalities. nih.gov A method has also been developed for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole, which can be further functionalized. researchgate.net

Palladium-Catalyzed Annulation and Intramolecular Arylation Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic systems. The synthesis of pyrimido[4,5-b]indoles can be achieved through intramolecular arylation. scilit.com This typically involves a pyrimidine substrate bearing an aryl group and a leaving group, such as iodine, at appropriate positions. For example, 4-anilino-5-iodopyrimidines can undergo regioselective cyclization when treated with a palladium catalyst, such as Pd(OAc)2(PPh3)2, and a base in a suitable solvent like DMF. researchgate.net This intramolecular C-C bond formation directly constructs the fused indole ring system.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, atom-economical, and environmentally friendly synthetic methods. This has led to the exploration of electrochemical synthesis, multi-component reactions, and one-pot procedures for the synthesis of 9H-pyrimido[4,5-b]indole derivatives.

Electrochemical Synthesis of Pyrimido[4,5-b]indoles

Electrochemical methods offer a green alternative to conventional synthesis by minimizing the use of hazardous reagents. researchgate.net A practical one-pot electrochemical synthesis of pyrimido[4,5-b]indole derivatives has been developed. researchgate.netoup.com This method involves the electrochemical oxidation of catechols to generate o-benzoquinone moieties in situ. These reactive intermediates then participate in a Michael-type addition reaction with a nucleophile, such as 2,4-diamino-6-hydroxypyrimidine, in an aqueous medium. researchgate.net This process proceeds via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism and produces the desired products in high yields and purity without the need for toxic reagents or catalysts. researchgate.net

Multi-Component Reactions for Pyrimido[4,5-b]indole Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net Several MCRs have been developed for the synthesis of the 9H-pyrimido[4,5-b]indole core.

One notable example is a four-component synthesis utilizing indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. mdpi.comresearchgate.net In this reaction, the pyrimidine ring is formed in one pot through a [4+2] annulation, with four C-N bonds being formed in the process. mdpi.comresearchgate.net Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia, which can be controlled to selectively produce 9H-pyrimido[4,5-b]indoles. organic-chemistry.orgacs.orgacs.org

The following table summarizes some of the reported multi-component strategies for the synthesis of pyrimido[4,5-b]quinoline derivatives, a related heterocyclic system, which highlights the versatility of this approach. nih.gov

ReactantsCatalyst/ConditionsProduct
Aromatic aldehyde, dimedone, 6-amino-1,3-dimethyluracilTrityl chloride, Chloroform, RefluxPyrimido[4,5-b]quinoline derivatives
1,3-Diketones, 6-aminouracil, Aromatic aldehydeBall-milling, Solvent-free, Catalyst-freePyrimido[4,5-b]quinoline derivatives
Aromatic aldehyde, urea/thiourea, barbituric acidAqueous TBAB, Microwave irradiation, Solvent-freePyrimido[4,5-d]pyrimidine derivatives

One-Pot Procedures and Green Chemistry Considerations

Many multi-component reactions are inherently one-pot procedures, which aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. mdpi.comresearchgate.netrasayanjournal.co.in The development of solvent-free and catalyst-free reaction conditions further enhances the green credentials of these synthetic routes. researchgate.netrsc.org

Mechanochemical synthesis, using techniques like ball-milling, has been successfully applied to the synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, in a one-pot, catalyst-free, and solvent-free manner. researchgate.netrsc.org This approach is not only environmentally friendly but also cost-effective. researchgate.netrsc.org Furthermore, the use of recoverable and reusable catalysts, such as magnetically recoverable palladium nanocatalysts, in one-pot syntheses contributes to the sustainability of these processes. organic-chemistry.org The use of aqueous media and alternative energy sources like microwave irradiation and ultrasound are also key aspects of green chemistry that have been applied to the synthesis of related pyrimidine-fused heterocycles. jocpr.comresearchgate.net

The synthesis of the target compound, 4-morpholino-9H-pyrimido[4,5-b]indole, can be envisaged from a common intermediate, 4-chloro-9H-pyrimido[4,5-b]indole. nih.gov This chloro derivative is typically prepared from the corresponding 9H-pyrimido[4,5-b]indol-4-ol by treatment with a chlorinating agent like phosphoryl chloride (POCl3). nih.gov The subsequent nucleophilic substitution of the chlorine atom with morpholine (B109124) would yield the final product. This final step is a common transformation in the synthesis of related heterocyclic compounds. researchgate.net

Targeted Synthesis of this compound and its Analogues

The introduction of a morpholine moiety at the C4 position of the 9H-pyrimido[4,5-b]indole core is a key strategy in the development of novel therapeutic agents. This substitution can be achieved through several synthetic approaches, each with its own advantages and considerations.

Nucleophilic Displacement Strategies for C4-Substitution

A prevalent and effective method for the synthesis of 4-amino-substituted 9H-pyrimido[4,5-b]indoles, including the 4-morpholino analogue, involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C4 position. The most common precursor for this reaction is 4-chloro-9H-pyrimido[4,5-b]indole.

The general synthetic route commences with the construction of the tricyclic pyrimido[4,5-b]indole core. A common starting point is the reaction of an appropriately substituted indole derivative. For instance, the synthesis can begin with the cyclization of 2-amino-1H-indole-3-carbonitrile with formamide to yield 9H-pyrimido[4,5-b]indol-4-amine, which can then be converted to the 4-hydroxy derivative. Subsequent chlorination, typically using phosphoryl chloride (POCl₃), affords the key intermediate, 4-chloro-9H-pyrimido[4,5-b]indole. nih.gov

This chloro-derivative is highly susceptible to nucleophilic attack at the C4 position. The reaction with a primary or secondary amine, such as morpholine, readily displaces the chloride ion to form the desired C-N bond. The reaction is typically carried out in a suitable solvent, such as isopropanol (B130326) or n-butanol, and may be facilitated by the addition of a catalytic amount of acid. ru.nl The general scheme for this nucleophilic displacement is presented below:

Scheme 1: General Nucleophilic Displacement for C4-Substitution

(Image depicting the reaction of 4-chloro-9H-pyrimido[4,5-b]indole with morpholine to yield this compound)

The reactivity of the C4 position towards nucleophilic substitution is a cornerstone of the derivatization of the 9H-pyrimido[4,5-b]indole scaffold, allowing for the introduction of a wide array of functional groups.

PrecursorReagentProductReference
4-chloro-9H-pyrimido[4,5-b]indoleMorpholineThis compound researchgate.net
2,4-dichloro-9H-pyrimido[4,5-b]indoleVarious anilinesN4-(substituted phenyl)-2-chloro-9H-pyrimido[4,5-b]indol-4-amine ru.nl

Direct Incorporation of the Morpholine Moiety

While the nucleophilic displacement of a 4-chloro intermediate is a robust method, direct incorporation of the morpholine moiety during the construction of the pyrimido[4,5-b]indole ring system represents a more convergent and potentially more efficient approach. This can be envisioned through multicomponent reactions (MCRs), which are powerful tools for the synthesis of complex heterocyclic scaffolds in a single step from simple starting materials. nih.govnih.govnih.gov

Although specific examples of MCRs that directly yield this compound are not extensively reported, the principle can be extrapolated from existing methodologies for related structures. For instance, one-pot syntheses of pyrimido[4,5-b]quinolines, which share a similar pyrimidine ring fusion, have been achieved through the condensation of an aldehyde, an active methylene (B1212753) compound, and an amino-pyrimidine derivative. nih.govnih.gov

A hypothetical approach for the direct incorporation of the morpholine moiety could involve the use of a morpholine-containing building block, such as a morpholine-substituted amidine or guanidine, in a cyclocondensation reaction with a suitable indole precursor, like 2-amino-1H-indole-3-carbonitrile. This strategy would obviate the need for the pre-formation and subsequent substitution of a 4-chloro intermediate.

Scheme 2: Hypothetical Direct Incorporation of Morpholine

(Image depicting a hypothetical reaction of 2-amino-1H-indole-3-carbonitrile with a morpholine-containing amidine to form this compound)

The development of such one-pot methodologies remains an area of interest for streamlining the synthesis of these valuable compounds.

Stereochemical Control in Synthesis of Substituted Morpholine-Pyrimido[4,5-b]indoles

The introduction of stereocenters into the morpholine ring of this compound derivatives can significantly impact their biological activity. Achieving stereochemical control in the synthesis of these analogues is therefore a crucial aspect of medicinal chemistry research. While specific studies on the diastereoselective or enantioselective synthesis of substituted morpholine-pyrimido[4,5-b]indoles are not widely documented, the principles can be derived from established methods for the synthesis of chiral morpholines. acs.orgnih.govnih.gov

One primary strategy involves the use of enantiomerically pure, substituted morpholines as nucleophiles in the displacement reaction with 4-chloro-9H-pyrimido[4,5-b]indole. The synthesis of these chiral morpholines can be accomplished through various methods, including:

Starting from chiral amino alcohols: Enantiopure amino alcohols can be cyclized to form stereochemically defined morpholines. nih.gov

Asymmetric synthesis: Stereoselective methods, such as catalytic asymmetric reactions, can be employed to construct the morpholine ring with high enantiomeric excess. nih.gov

Once the desired chiral morpholine is obtained, its reaction with the 4-chloro-pyrimido[4,5-b]indole precursor would proceed without affecting the stereocenters on the morpholine ring, thus affording the enantiomerically pure or enriched final product.

Chiral Building BlockSynthetic StrategyPotential Chiral Product
Enantiopure 2-substituted morpholineNucleophilic displacement of 4-chloro-9H-pyrimido[4,5-b]indole(R/S)-4-(2-substituted-morpholino)-9H-pyrimido[4,5-b]indole
Chiral amino alcoholSynthesis of chiral morpholine followed by nucleophilic displacementStereochemically defined this compound analogue

Synthetic Challenges and Opportunities in the Derivatization of the Pyrimido[4,5-b]indole Scaffold

The derivatization of the 9H-pyrimido[4,5-b]indole scaffold, while offering access to a diverse range of potentially bioactive molecules, is not without its challenges. One of the primary hurdles is achieving regioselectivity. The scaffold possesses multiple sites susceptible to electrophilic or nucleophilic attack, and controlling the position of functionalization can be complex. For instance, electrophilic substitution on the indole ring can occur at various positions, and selective functionalization often requires the use of protecting groups or directing groups. rsc.org

Despite these challenges, significant opportunities exist for the derivatization of the pyrimido[4,5-b]indole core. The scaffold's proven utility as a kinase inhibitor, for example, provides a strong impetus for the synthesis of new analogues. nih.govnih.gov The ability to readily modify the C4 position through nucleophilic substitution allows for the exploration of a vast chemical space by introducing a variety of amine-containing substituents. This is particularly relevant for tuning the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile.

The development of novel multicomponent reactions for the direct and regioselective synthesis of functionalized pyrimido[4,5-b]indoles represents a significant opportunity to overcome the limitations of current multi-step approaches. Moreover, the exploration of stereoselective synthetic methods to introduce chirality will be crucial for the development of next-generation therapeutic agents based on this privileged scaffold.

Biological Activities and Molecular Targets of 4 Morpholino 9h Pyrimido 4,5 B Indole Derivatives

Broad-Spectrum Biological Activity Profiles of Pyrimido[4,5-b]indoles

Derivatives of the pyrimido[4,5-b]indole nucleus have demonstrated a wide array of biological effects, underscoring their potential as therapeutic agents for various diseases. These activities range from combating infectious agents to modulating fundamental cellular processes.

Antiviral Potency

Certain pyrimido[4,5-b]indole ribonucleosides have been synthesized and evaluated for their antiviral properties. Specifically, 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides have shown activity against the Dengue virus. nih.gov The synthesis of these compounds involves selective Pd-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at positions 4 and 6 of the pyrimido[4,5-b]indole core. nih.gov

Antimicrobial Activity

The pyrimido[4,5-b]indole scaffold has served as a basis for the development of potent antimicrobial agents. phcogj.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One area of significant research has been the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. nih.gov

A series of novel pyrimido[4,5-b]indole derivatives were designed based on the structure of a known GyrB/ParE inhibitor, GP-1. nih.gov These efforts led to the discovery of compound 18r , which exhibited broad-spectrum antibacterial activity against various clinical multidrug-resistant Gram-negative pathogens, including Acinetobacter baumannii. nih.gov Furthermore, a series of amide-linked pyrimido[4,5-b]indol-8-amines were identified as inhibitors of bacterial type II topoisomerases. These compounds were highly potent against Gram-positive bacteria and various drug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrimido[4,5-b]indole Derivatives
CompoundTarget Organism(s)Mechanism of ActionReference
Compound 18rGram-negative bacteria (e.g., Acinetobacter baumannii)GyrB/ParE inhibition nih.gov
Amide-linked pyrimido[4,5-b]indol-8-aminesGram-positive bacteria, Mycobacterium tuberculosisType II topoisomerase inhibition nih.gov

Anti-Inflammatory Effects

While research on the anti-inflammatory properties of 4-morpholino-9H-pyrimido[4,5-b]indole is specific, related fused pyrimidine (B1678525) systems have been investigated for such activities. For instance, a series of pyrimido[4,5-b]quinolin-4-ones were synthesized and tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. researchgate.netnih.gov Certain compounds in this series demonstrated a significant reduction in paw edema. researchgate.net This suggests that the broader pyrimido-fused heterocyclic family has potential as a source of anti-inflammatory agents. phcogj.comsciforum.net

Modulation of Hematopoietic Stem Cell Expansion

A significant breakthrough in the application of pyrimido[4,5-b]indole derivatives has been in the field of hematology, specifically in the ex vivo expansion of hematopoietic stem cells (HSCs). tandfonline.comnih.gov The limited number of HSCs in sources like umbilical cord blood restricts their therapeutic use. nih.gov Small molecules that can promote the self-renewal of HSCs without inducing differentiation are therefore of great interest.

The pyrimidoindole derivative UM171 was identified from a screen of over 5,200 small molecules for its potent ability to expand human cord blood-derived HSCs. nih.govh1.co UM171 enhances the self-renewal of long-term HSCs and its activity is independent of the aryl hydrocarbon receptor (AHR) pathway, a target of other HSC expansion agents like StemReginin1 (SR1). nih.govh1.co Another derivative, UM729 , also promotes the in vitro self-renewal of human HSCs. stemcell.com

Table 2: Pyrimido[4,5-b]indole Derivatives in Hematopoietic Stem Cell Expansion
CompoundPrimary FunctionMechanism of ActionReference
UM171Ex vivo expansion of human cord blood HSCsEnhances self-renewal, independent of AHR suppression nih.govh1.co
UM729In vitro self-renewal of human HSCsCollaborates with AHR antagonists stemcell.com

Targeted Enzyme and Receptor Interactions

The biological activities of this compound derivatives are often a result of their specific interactions with key enzymes and receptors involved in cellular signaling pathways.

Protein Kinase Inhibition

Protein kinases are a major class of enzymes that are critical regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. The pyrimido[4,5-b]indole scaffold has been explored for the development of protein kinase inhibitors. nih.gov

Derivatives of 9H-pyrimido[4,5-b]indol-4-amine have been synthesized and evaluated for their inhibitory activity against a panel of serine/threonine kinases, including CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. nih.gov Some of these compounds displayed micromolar to submicromolar IC50 values, particularly against CK1δ/ε and DYRK1A. sciforum.net

Furthermore, 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of the receptor tyrosine kinases RET and TRKA. nih.gov Aberrant signaling of these kinases is known to drive the progression of various cancers. The developed dual inhibitors were shown to decrease the phosphorylation of both RET and TRKA, leading to cell cycle arrest and a reduction in the viability of cancer cells with hyperactive RET or TRK signaling. nih.gov

Table 3: Protein Kinase Targets of Pyrimido[4,5-b]indole Derivatives
Derivative ClassTarget Kinase(s)Therapeutic AreaReference
9H-pyrimido[4,5-b]indol-4-aminesCK1δ/ε, DYRK1ANeurodegenerative disorders, Cancer sciforum.netnih.gov
9H-pyrimido[4,5-b]indolesRET, TRKACancer nih.gov

Microtubule Depolymerization Activity

A significant body of research has identified 9H-pyrimido[4,5-b]indole derivatives as potent microtubule depolymerizing agents. These compounds function as antimitotic agents by disrupting microtubule dynamics, which are essential for cell division and other crucial cellular processes.

The mechanism of action involves binding to the colchicine (B1669291) site on tubulin, which prevents tubulin polymerization and leads to the disassembly of microtubules. Several N⁴-(substituted phenyl)-N⁴-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines have demonstrated low nanomolar potency against various tumor cell lines and effectively depolymerize cellular microtubules. A key advantage of these compounds is their effectiveness against multidrug-resistant (MDR) cells, particularly those that overexpress P-glycoprotein (Pgp) or the βIII isotype of tubulin, which are common mechanisms of clinical resistance to other microtubule-targeting drugs like taxanes and vinca (B1221190) alkaloids.

Table 2: Examples of Microtubule Depolymerizing 9H-pyrimido[4,5-b]indole Derivatives

Compound Name/Number Key Structural Features Activity Reference(s)
Compound 1 Parent pyrimido[4,5-b]indole Potent microtubule depolymerizer (EC₅₀ = 133 nM) N/A
Compound 2 2-Me, 4-arylamine substitution Two-digit nanomolar IC₅₀ against cancer cells N/A
Compound 6 2-NH₂, 4-N-methyl-4'-O-methyl-aniline Low nanomolar IC₅₀; depolymerizes microtubules N/A
Compound 6 N⁴-(substituted phenyl)-N⁴-methyl-2,4-diamine Potent antiproliferative effects (IC₅₀ = 14.7 nM) N/A

Toll-Like Receptor 4 (TLR4) Agonism

Research into the immunomodulatory properties of related pyrimidoindole scaffolds has identified certain derivatives as agonists of Toll-Like Receptor 4 (TLR4), a key component of the innate immune system. Specifically, a high-throughput screening designed to find activators of innate immunity identified a series of substituted pyrimido[5,4-b]indoles as selective TLR4 ligands. These small molecules are notable for being "non-lipid-like," distinguishing them from many other TLR4 activators.

Structure-activity relationship studies on these pyrimido[5,4-b]indole derivatives have revealed that for a compound to maintain its TLR4 agonist activity, the carboxamide region of the scaffold must contain a bulky, hydrophobic group. This discovery has opened avenues for the development of novel, small-molecule immune adjuvants.

Preclinical In Vitro Efficacy Assessments

The in vitro efficacy of 9H-pyrimido[4,5-b]indole derivatives has been explored through various assays to determine their effects on cancer cells, including their ability to halt proliferation, inhibit key enzymes, and induce cell death.

Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, certain pyrimido[4,5-b]indole derivatives bearing a 1,2,4-oxadiazole (B8745197) moiety have been evaluated for their cytotoxic effects. In one study, the most promising compound, designated as 12c, which features a nitro group on the oxadiazole ring, exhibited a half-maximal inhibitory concentration (IC50) of 1.1 μM against the MCF-7 breast cancer cell line. nih.gov When combined with the chemotherapy drug Doxorubicin, the IC50 of compound 12c was further reduced to 0.63 μM. nih.gov

In another study, a series of novel N‐aryl‐5‐aryl‐6,7,8,9‐tetrahydropyrimido[4,5‐b]quinolin‐4‐amines were synthesized and tested against the MCF-7 cell line. cu.edu.eg Several of these compounds showed potent cytotoxic activity, with IC50 values lower than the reference drug, lapatinib. cu.edu.eg Specifically, compounds 4d, 4h, 4i, and 4l had IC50 values of 2.67, 6.82, 4.31, and 1.62 µM, respectively. cu.edu.eg

CompoundCell LineIC50 (μM)
12cMCF-71.1
12c + DoxorubicinMCF-70.63
4dMCF-72.67
4hMCF-76.82
4iMCF-74.31
4lMCF-71.62

The 9H-pyrimido[4,5-b]indole scaffold has been identified as a promising framework for the development of kinase inhibitors. nih.gov Various derivatives have been synthesized and shown to inhibit the activity of several protein kinases that are known to be involved in cancer development and progression.

One study reported the discovery of 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of both RET and TRK kinases. nih.gov These kinases are crucial mediators of cell signaling pathways, and their aberrant activation is implicated in numerous cancers. nih.gov

Another series of novel pyrimido[4,5‐b]quinoline derivatives were developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). cu.edu.eg Compounds 4d, 4i, and 4l from this series showed promising inhibitory activity against EGFR, with IC50 values of 0.065, 0.116, and 0.052 µM, respectively. cu.edu.eg The same compounds also effectively inhibited HER2, with IC50 values of 0.09, 0.164, and 0.055 µM, respectively. cu.edu.eg

Furthermore, enantiopure 9H-pyrimido[4,5-b]indoles have been discovered as nanomolar inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a potential target in Alzheimer's disease research. nih.gov

CompoundTarget KinaseIC50 (μM)
4dEGFR0.065
4iEGFR0.116
4lEGFR0.052
4dHER20.09
4iHER20.164
4lHER20.055

Investigations into the cellular mechanisms of action of 9H-pyrimido[4,5-b]indole derivatives have revealed their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

Treatment with dual RET/TRK inhibitors based on the 9H-pyrimido[4,5-b]indole scaffold was found to decrease the phosphorylation of both RET and TRKA, leading to a G1 phase cell cycle arrest and a significant loss in the viability of cells with abnormal RET or TRK activity. nih.gov

In a separate study, the most active dual EGFR/HER2 inhibitor, compound 4l, was shown to induce cell-cycle arrest at the S phase in MCF-7 cells. cu.edu.eg Furthermore, this compound was found to induce apoptosis at a rate 60 times higher than that observed in untreated control cells. cu.edu.eg

Preclinical In Vivo Efficacy Evaluations (excluding human trial data)

This section would typically present data on the efficacy of the compound in living animal models, which is a critical step in preclinical drug development.

Despite the promising in vitro results for derivatives of this compound, a comprehensive search of the available scientific literature did not yield any specific studies on the in vivo efficacy of this compound or its closely related derivatives in tumor xenograft models. Therefore, data on its ability to inhibit tumor growth in a living organism is not currently available.

Antiangiogenic Effects in Preclinical Models

Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been investigated for their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis. The antiangiogenic activity of these compounds is primarily attributed to their inhibition of key signaling pathways involved in the formation of new blood vessels.

One of the principal mediators of tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov In an effort to develop selective, ATP-competitive inhibitors of VEGFR-2, a series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed and synthesized. nih.gov Among the synthesized compounds, 5-chloro-N⁴-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine (referred to as compound 5 ) emerged as a potent and selective inhibitor of VEGFR-2. nih.gov

Preclinical evaluation of compound 5 demonstrated significant biological activity, with its potency as a VEGFR-2 inhibitor being comparable to established multi-kinase inhibitors such as sunitinib (B231) and semaxinib. nih.gov The design of this scaffold, featuring a 5-chloro substitution, was intended to provide conformational restriction, potentially enhancing selectivity for specific kinases. nih.gov The biological evaluation confirmed that the 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold is highly selective for VEGFR-2 inhibition with minimal off-target effects on a limited panel of other receptor tyrosine kinases. nih.gov

The antiangiogenic potential of this class of compounds is directly linked to their ability to inhibit VEGFR-2, thereby interfering with the signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. nih.gov

Table 1: Preclinical Antiangiogenic Activity of a 9H-pyrimido[4,5-b]indole Derivative

Compound NameMolecular TargetKey Findings in Preclinical ModelsReference
5-chloro-N⁴-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamineVEGFR-2Potent and selective inhibition of VEGFR-2, with activity comparable to sunitinib and semaxinib. nih.gov nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Structural Determinants for Biological Activity

The biological activity of the 9H-pyrimido[4,5-b]indole series is fundamentally governed by its tricyclic core, which serves as a rigid scaffold for positioning key interacting groups. This scaffold is crucial for establishing hydrophobic interactions with target proteins. For instance, in the context of microtubule depolymerizing agents, the pyrimido[4,5-b]indole core fits into the colchicine (B1669291) binding site of tubulin, making hydrophobic contact with amino acid residues such as Alaα180, Valα181, and Leuβ248. nih.gov

Key structural determinants for activity often revolve around the nature and position of substituents on this core scaffold. Research has consistently shown that substitutions at the 2-, 4-, and 5-positions of the pyrimido[4,5-b]indole system are pivotal for modulating biological effects, including microtubule depolymerization and kinase inhibition. nih.gov For kinase inhibition, an aniline-based linker attached to the pyrimidine (B1678525) ring has been identified as an important feature for activity against receptor tyrosine kinase (RET), suggesting that the spatial arrangement and chemical nature of this linker are critical for proper orientation within the kinase's binding pocket. nih.gov Furthermore, the presence of hydrophobic substituents is often preferred, as they can form favorable interactions with lipophilic amino acids in the target's back pocket. nih.gov

Impact of Substituent Variations on Potency and Selectivity

The substituent at the 4-position of the pyrimido[4,5-b]indole core plays a significant role in defining the compound's pharmacological profile. The morpholine (B109124) ring, in particular, is a versatile and privileged pharmacophore in medicinal chemistry. nih.gov Its inclusion in drug candidates is often strategic, aimed at improving physicochemical properties. The morpholine moiety can enhance aqueous solubility, bioavailability, and metabolic stability due to its optimal basicity and hydrogen bonding capacity. nih.gov While specific SAR studies on the 4-morpholino group for this exact scaffold are not extensively detailed in the provided context, the general principles of its use suggest it is employed to confer favorable pharmacokinetic properties.

Studies on related compounds have explored various cyclic amines and other substituents at this position. For example, in a series of GSK-3β inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, a switch from amides to tertiary amines on a piperidine (B6355638) ring (an alternative cyclic amine) attached at the 4-position proved beneficial for binding affinity. mdpi.com This highlights that the nature of the amine-containing ring and its substituents at the C4 position is a critical determinant of potency.

Substitutions on the pyrimidine portion of the tricyclic system, particularly at the 2-position, have a profound impact on biological activity. For microtubule depolymerizing agents, the presence of a small substituent at the 2-position is crucial. A methyl (Me) or an amino (NH2) group at this position results in compounds with potency comparable to or greater than the lead compound, while an unsubstituted analog (with hydrogen, H) is less active. nih.gov This indicates that the 2-position requires a specific substitution to maximize activity. nih.gov

In the context of kinase inhibition, modifications at the R2 position (which can include substituents on the pyrimidine ring) can dictate the selectivity profile of the inhibitor. For instance, in a series of dual RET/TRK inhibitors, the choice of heterocycle at this position determined the dual- or single-target activity. A tert-butyl pyrazole (B372694) moiety permitted dual activity against both RET and TRK kinases, whereas a tert-butyl isoxazole (B147169) resulted in greater selectivity for RET inhibition. nih.gov This demonstrates that fine-tuning substituents on the pyrimidine core is a key strategy for achieving desired selectivity profiles.

Table 1: Effect of Pyrimidine Core Substitutions on RET Kinase Inhibition

CompoundR1 SubstitutionR2 SubstitutionRET IC50 (µM)
10 N-methyl pyrazoletert-butyl pyrazole0.37
11 N-methyl pyrazoletert-butyl isoxazole0.27
12 3,5-dimethyl-N-methyl pyrazoletert-butyl pyrazole0.31
13 4-chloro-N-methyl pyrazoletert-butyl pyrazole0.29

This table is based on data from a study on 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. nih.gov

Modifications to the indole (B1671886) ring system, including the benzo-fused portion and the indole nitrogen (N-9), also contribute significantly to the SAR of these compounds. While the core indole structure is often essential for hydrophobic interactions, substitutions can modulate potency and selectivity. For the related pyrimido[5,4-b]indole scaffold, substitutions with hydrophobic and hydrogen-bonding groups at the C7 or C8 positions of the indole ring were explored to enhance interactions with the TLR4 receptor. nih.gov

In the development of GSK-3β inhibitors, a chloro group at the 7-position of the indole moiety was a key feature of the investigated series. mdpi.com This highlights that specific halogen substitutions on the indole ring can be critical for achieving high potency against certain targets. Furthermore, N-alkylation at the N-9 position of the indole nitrogen is another common modification strategy used to explore the chemical space and influence the compound's properties and biological activity. nih.gov

Rational Drug Design Approaches for Optimization

The development of optimized 4-morpholino-9H-pyrimido[4,5-b]indole analogs has been heavily influenced by rational drug design principles. A primary approach involves designing molecules to fit into specific binding pockets of the target protein. For example, in designing RET kinase inhibitors, researchers hypothesized that by using an aniline (B41778) linker and modifying substituents at the R2 position, the molecules could better access the DFG-out hydrophobic pocket of the kinase. nih.gov This structure-based design approach aims to maximize favorable interactions and enhance potency.

Another key strategy is conformational restriction. By designing more rigid molecules, the entropic penalty of binding is reduced, which can lead to higher affinity. A successful "rigidization" approach was used in the design of GSK-3β inhibitors, leading to a potent compound with an IC50 value of 130 nM. mdpi.com The overarching goal of these rational design efforts is often to develop inhibitors with high potency and selectivity. This is crucial for minimizing off-target toxicities and overcoming drug resistance that can emerge with highly selective therapies. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry plays an indispensable role in understanding the SAR of the this compound series. Molecular modeling techniques, such as docking, are frequently used to predict and analyze the binding modes of these compounds within their biological targets. For instance, docking studies were used to validate the binding pose of pyrimido[4,5-b]indole derivatives in the colchicine site of tubulin, showing how the scaffold forms key hydrophobic interactions. nih.gov

These computational models provide a structural basis for the observed biological activities. In the development of RET inhibitors, docking was employed to better understand the binding pose of newly designed compounds, guiding the selection of substituents. nih.gov For GSK-3β inhibitors, 1 µs molecular dynamics simulations were used to disclose the putative binding modes of the most potent inhibitors within the ATP binding site of the kinase, helping to explain the crucial role of certain chemical groups, like the nitrile group, in forming hydrogen bonds. mdpi.com These computational insights are vital for rationalizing SAR data and for the prospective design of new, more effective molecules.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies have been pivotal in understanding how derivatives of the 9H-pyrimido[4,5-b]indole scaffold interact with the ATP-binding sites of various protein kinases. These computational simulations predict the preferred orientation of the ligand within the active site and identify key intermolecular interactions that contribute to binding affinity.

For the broader class of 9H-pyrimido[4,5-b]indole-based inhibitors, a common binding mode involves the formation of a crucial hydrogen bond between the pyrimidine ring and the hinge region of the kinase. Specifically, the N1 atom of the pyrimidine often acts as a hydrogen bond acceptor with a backbone NH group of a conserved amino acid in the hinge, such as alanine (B10760859) or methionine. For instance, in studies of dual RET/TRK inhibitors, the tricyclic core of a 9H-pyrimido[4,5-b]indole derivative was observed to form a hydrogen bond with Ala108 in the RET kinase and Met592 in the TRK kinase. nih.gov

The morpholino group at the 4-position typically extends into the solvent-exposed region of the ATP-binding pocket. Its role can be multifaceted, influencing solubility, metabolic stability, and potentially forming additional interactions with the protein. The specific interactions of the morpholino moiety depend on the topology of the kinase active site. It can engage in hydrogen bonding with nearby residues or contribute to favorable van der Waals contacts. The design of derivatives often involves modifying substituents on this morpholine ring or replacing it with other cyclic amines to optimize potency and selectivity.

A summary of key interactions observed in molecular docking studies of 9H-pyrimido[4,5-b]indole derivatives is presented below:

Interaction TypeLigand MoietyProtein Residue (Example)Kinase (Example)
Hydrogen BondPyrimidine N1Hinge Region (Ala108)RET
Hydrogen BondPyrimidine N1Hinge Region (Met592)TRK
Hydrophobic InteractionsIndole RingHydrophobic Pocket ResiduesVarious Kinases
Solvent-Exposed Interactions4-Morpholino GroupSolvent Front ResiduesVarious Kinases

Molecular Dynamics Simulations to Understand Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the kinetics of the interaction over time. For complex scaffolds like this compound, MD simulations are crucial for assessing the conformational flexibility of the ligand and the protein upon binding.

These simulations can track the movement of the ligand within the active site, the persistence of key hydrogen bonds, and the role of water molecules in mediating interactions. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target kinase. This information is invaluable for understanding the thermodynamic drivers of binding and for rationally designing modifications to improve binding kinetics, such as the on-rate and off-rate of the inhibitor.

For example, in the development of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, 1 µs molecular dynamics simulations were employed to investigate the putative binding modes of the most potent inhibitors within the ATP binding site. Such simulations help to confirm the stability of the interactions predicted by docking and provide insights into the dynamic behavior of the complex.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to determine the electronic properties of the this compound scaffold and its derivatives. These calculations provide insights into the molecule's reactivity, charge distribution, and orbital energies, which are fundamental to its interaction with the biological target.

Parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in charge-transfer interactions with the protein.

Furthermore, the electrostatic potential map generated from quantum chemical calculations reveals the distribution of charge across the molecule. This map can identify electron-rich and electron-deficient regions, which are critical for predicting where the molecule is likely to form hydrogen bonds, electrostatic interactions, or engage in other non-covalent interactions with the amino acid residues in the kinase active site. This information complements the findings from molecular docking and helps in the rational design of new derivatives with improved binding affinities by optimizing their electronic complementarity to the target.

Chemical Biology Applications and Chemical Probe Development

Application in Investigating Cellular Pathways and Target Engagement

Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been instrumental in studying cellular signaling pathways regulated by protein kinases. These compounds function as ATP-competitive inhibitors, blocking the phosphorylation of substrate proteins and thereby halting the downstream signaling cascade. nih.gov This mechanism allows researchers to investigate the physiological and pathological roles of the targeted kinases.

For instance, compounds from this class have been developed as dual inhibitors of RET and TRK kinases, which are involved in various cancers. nih.gov By using such inhibitors, researchers can study the consequences of simultaneously blocking both signaling pathways, which can be particularly useful in cancers that have developed resistance to more selective inhibitors. nih.govnih.gov

A key aspect of utilizing these compounds in cellular studies is confirming their engagement with the intended target inside the cell. Modern techniques such as the NanoBRET™ Target Engagement (TE) intracellular assay have been successfully used to quantify the interaction of 9H-pyrimido[4,5-b]indole-based inhibitors with their target kinases, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β). mdpi.com This technology provides a direct measure of target occupancy in living cells, which is critical for interpreting the results of cellular pathway studies.

The table below summarizes the kinase targets of some reported 9H-pyrimido[4,5-b]indole derivatives, highlighting the potential cellular pathways that could be investigated using a probe like 4-morpholino-9H-pyrimido[4,5-b]indole.

Kinase TargetAssociated Cellular PathwaysReference
RETNeuronal development, cell proliferation, differentiation, and survival nih.gov
TRKANeuronal survival and differentiation, pain signaling nih.gov
VEGFR-2Angiogenesis, cell migration, and proliferation nih.gov
GSK-3βGlycogen metabolism, cell proliferation, and apoptosis mdpi.com
CK1δ/εCircadian rhythm, Wnt signaling, and DNA repair nih.gov
DYRK1ANeuronal development and cell cycle regulation nih.gov

Design Considerations for Enhanced Specificity and Bioavailability of Probes

The development of potent and selective chemical probes from the 9H-pyrimido[4,5-b]indole scaffold requires careful consideration of its structure-activity relationship (SAR). The substitution pattern on the tricyclic core plays a crucial role in determining both the potency and selectivity of kinase inhibition.

Specificity: The specificity of kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. However, subtle differences can be exploited to achieve selectivity. For the 9H-pyrimido[4,5-b]indole scaffold, modifications at various positions have been shown to influence the selectivity profile. For example, the nature of the substituent at the 4-position (the position occupied by the morpholino group in the compound of interest) is critical for interaction with the hinge region of the kinase ATP-binding site. Altering this group can dramatically impact which kinases are inhibited.

Furthermore, substitutions on the indole (B1671886) ring can extend into other pockets of the ATP-binding site, further enhancing selectivity. For example, in the development of dual RET/TRK inhibitors, the type of heterocycle at the R2 position was found to dictate the activity profile. A tert-butyl pyrazole (B372694) favored dual activity, while a tert-butyl isoxazole (B147169) resulted in greater selectivity for RET. nih.gov

Bioavailability: For a chemical probe to be effective in cellular and in vivo studies, it must possess adequate bioavailability. This is influenced by physicochemical properties such as solubility, lipophilicity, and metabolic stability. The morpholino group in this compound is often introduced to improve aqueous solubility and other pharmacokinetic properties.

Design considerations to enhance bioavailability include:

Introducing Polar Groups: The inclusion of polar groups, such as the morpholine (B109124) moiety, can improve solubility.

Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are susceptible to metabolic degradation can improve its stability and duration of action.

The table below outlines key design considerations and their potential impact on the properties of a 9H-pyrimido[4,5-b]indole-based chemical probe.

Design ConsiderationImpact on Probe Properties
Modification of the 4-position substituent (e.g., morpholino) Influences interaction with the kinase hinge region, affecting potency and selectivity. Can also improve solubility and pharmacokinetic properties.
Substitution on the indole ring Can exploit unique features of the kinase ATP-binding site to enhance selectivity. Can also be used to modulate lipophilicity and metabolic stability.
Introduction of polar functional groups Improves aqueous solubility and can enhance cell permeability.
Bioisosteric replacement of functional groups Can be used to fine-tune potency, selectivity, and pharmacokinetic properties while maintaining the core binding interactions.

Future Research Perspectives and Translational Potential of 4 Morpholino 9h Pyrimido 4,5 B Indole

Identification of Novel Therapeutic Avenues and Emerging Targets

The 9H-pyrimido[4,5-b]indole core is a versatile scaffold that has been explored for its inhibitory activity against a range of biological targets, suggesting diverse therapeutic applications for its derivatives, including 4-morpholino-9H-pyrimido[4,5-b]indole.

Kinase Inhibition: A primary focus of research has been on the development of 9H-pyrimido[4,5-b]indole derivatives as kinase inhibitors. nih.govresearchgate.net Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov

Derivatives of this scaffold have been identified as dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA), both of which are receptor tyrosine kinases involved in the development and progression of various cancers. nih.govnih.gov The dual inhibition of RET and TRK presents a promising strategy to overcome resistance mechanisms that can arise from the upregulation of either kinase. nih.gov Furthermore, the pyrimido[4,5-b]indole scaffold has been investigated for its ability to target other kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.govnih.gov

Antimicrobial Activity: Beyond oncology, the 9H-pyrimido[4,5-b]indole framework has shown potential in the development of novel antibacterial agents. Certain derivatives have demonstrated excellent broad-spectrum antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV (GyrB/ParE). ebi.ac.uk This opens up avenues for developing treatments for multidrug-resistant bacterial infections.

The table below summarizes the emerging targets for the 9H-pyrimido[4,5-b]indole scaffold.

Target ClassSpecific TargetsTherapeutic Area
KinasesRET, TRKA, EGFR, HER2, GSK-3βCancer, Neurodegenerative Diseases
Bacterial EnzymesDNA Gyrase (GyrB), Topoisomerase IV (ParE)Infectious Diseases

Development of Advanced Synthetic Strategies for Compound Libraries

The efficient synthesis of diverse libraries of this compound derivatives is crucial for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds.

A common synthetic route to the 9H-pyrimido[4,5-b]indole core involves a multi-step process starting from 1-fluoro-2-nitrobenzene (B31998) and ethyl-2-cyanoacetate. nih.gov This is followed by reduction, cyclization to form the indole (B1671886) ring, and a subsequent cyclization to form the pyrimidine (B1678525) ring, yielding 9H-pyrimido[4,5-b]indol-4-ol. nih.gov Chlorination of this intermediate provides 4-chloro-9H-pyrimido[4,5-b]indole, a key precursor for the introduction of the morpholino group at the 4-position via nucleophilic substitution. nih.govresearchgate.net

More advanced and efficient synthetic methodologies are being explored to facilitate the rapid generation of compound libraries. One such approach is the development of four-component synthesis methods. mdpi.comresearchgate.net These methods allow for the construction of the 2-phenyl-9H-pyrimido[4,5-b]indole scaffold in a single pot from simple starting materials, offering advantages in terms of atom economy and operational simplicity. mdpi.comresearchgate.net Such strategies can be adapted to produce a wide range of substituted analogs for biological screening.

The following table outlines a general synthetic approach to 4-substituted-9H-pyrimido[4,5-b]indoles.

StepDescriptionKey Reagents
1Indole formationZinc, Acetic Acid
2Pyrimidine ring cyclizationFormamide (B127407)
3ChlorinationPOCl₃
4Nucleophilic SubstitutionMorpholine (B109124)

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

While specific multi-omics studies on this compound are not yet prevalent in the literature, this approach holds immense potential for elucidating its mechanism of action and identifying predictive biomarkers for therapeutic response. Systems biology, which integrates various omics datasets (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of a drug's effect on cellular networks. nih.govresearchgate.netfrontiersin.org

For a kinase inhibitor like this compound, a multi-omics approach could:

Identify Off-Target Effects: Kinase inhibitors often have multiple targets. Proteomics and phosphoproteomics can map the full spectrum of kinases inhibited by the compound, revealing potential off-target effects that could contribute to both efficacy and toxicity. nih.govresearchgate.net

Elucidate Resistance Mechanisms: By analyzing the genomic and transcriptomic profiles of cancer cells that develop resistance to the compound, researchers can identify the signaling pathways that are rewired to bypass the drug's inhibitory effects. aacrjournals.org

Discover Biomarkers: Integrating multi-omics data from preclinical models and patient samples can help identify genetic or molecular signatures that correlate with sensitivity or resistance to the drug, enabling patient stratification in clinical trials. frontiersin.org

Uncover Novel Mechanisms: Systems-level analysis can reveal unexpected connections between the drug's targets and other cellular processes, leading to a deeper understanding of its mechanism of action. nih.govspringernature.com

The integration of multi-omics data is a forward-looking strategy that will be crucial for the rational development and clinical translation of this compound and its analogs.

Design of Polypharmacological Agents and Combination Therapies

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to enhance therapeutic efficacy and combat drug resistance. nih.gov The 9H-pyrimido[4,5-b]indole scaffold is well-suited for the development of such multi-targeted agents.

Dual-Target Kinase Inhibitors: As previously mentioned, derivatives of this scaffold have been developed as dual RET/TRKA inhibitors. nih.govnih.gov This dual-targeting approach can be beneficial in cancers where both pathways are active or where one can compensate for the inhibition of the other. nih.gov Similarly, the development of dual EGFR/HER2 inhibitors based on a related pyrimido[4,5-b]quinoline scaffold highlights the potential for this chemotype to target multiple receptor tyrosine kinases simultaneously. nih.gov

Combination Therapy Potential in a Single Agent: Research has also explored the design of single agents with both antiangiogenic and cytotoxic properties. By inhibiting receptor tyrosine kinases like VEGFR-2 and PDGFR-β, as well as a cytotoxic target like thymidylate synthase, these compounds can offer a multi-pronged attack on cancer.

Combination with Other Therapies: Beyond single-agent polypharmacology, this compound and its analogs could be investigated in combination with other anticancer agents. A comprehensive understanding of the compound's mechanism of action, aided by multi-omics data, will be key to identifying rational and synergistic combination therapies.

The table below provides examples of polypharmacological strategies for the 9H-pyrimido[4,5-b]indole scaffold.

StrategyTargetsRationale
Dual Kinase InhibitionRET and TRKAOvercoming resistance, broader patient coverage nih.govnih.gov
Dual Kinase InhibitionEGFR and HER2Synergistic anti-cancer effect in certain tumors nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-morpholino-9H-pyrimido[4,5-b]indole derivatives, and how are intermediates characterized?

  • Methodology : A common approach involves condensation reactions of substituted anilines with pyrimidine precursors under acidic conditions. For example, intermediates like N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines are synthesized by refluxing with concentrated HCl in n-butanol, followed by purification via column chromatography using methanol/chloroform gradients . Characterization includes TLC (Rf values), melting point analysis (>250°C for HCl salts), and ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.28–8.89 ppm) .

Q. How are structural modifications (e.g., alkylation, aryl substitution) introduced to the pyrimido[4,5-b]indole core?

  • Methodology : Alkylation or aryl substitution is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For instance, N4-methyl or N4-ethyl groups are introduced using N-methyl/ethyl-aniline derivatives under HCl catalysis, with reaction times varying from 18 to 72 hours . Thiophene or quinoline moieties are added via Pd-catalyzed amidation, as seen in 4-methyl-2-(thiophen-2-yl) derivatives (LC-MS: m/z = 351 [M+H]) .

Q. What in vitro assays are used to evaluate the biological activity of pyrimido[4,5-b]indole derivatives?

  • Methodology : Initial screening often involves microtubule depolymerization assays (e.g., inhibition of MDA-MB-435 cancer cell proliferation) and cytotoxicity profiling (IC₅₀ values). Structural analogs with morpholino or quinoline substituents show enhanced activity, as demonstrated in SAR studies . Antiviral potential is assessed via nucleoside analog synthesis (e.g., sugar-modified derivatives) and viral replication inhibition assays .

Advanced Research Questions

Q. How do subtle structural changes in pyrimido[4,5-b]indole derivatives affect microtubulin inhibition?

  • Methodology : SAR studies reveal that electron-donating groups (e.g., methoxy, methyl) at the 4-position improve microtubule destabilization. For example, N4-(3,4,5-trimethoxyphenyl) derivatives exhibit 79% yield and sub-µM IC₅₀ values in cancer cell lines. Computational docking (e.g., binding to β-tubulin’s colchicine site) and comparative IC₅₀ profiling across analogs guide optimization .

Q. What analytical techniques are recommended for detecting trace heterocyclic amine (HCA) byproducts in synthetic workflows?

  • Methodology : UPLC-MS/MS with DAD detection (228–321 nm) is used to quantify HCAs like 2-amino-9H-pyrido[2,3-b]indole (AaC) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). Ionic liquid-based extraction (e.g., [OMIM][BF₄]) coupled with heptane partitioning improves sensitivity (LOD < 0.1 ng/g) .

Q. How can researchers assess the mutagenic potential of pyrimido[4,5-b]indole derivatives?

  • Methodology : Ames tests using Salmonella typhimurium strains (TA98/TA100) and in vivo micronucleus assays evaluate antimutagenicity against HCAs like Trp-P-1. Natural product co-administration (e.g., Citrus limon extracts) reduces mutagenicity via competitive metabolic inhibition .

Q. What catalytic strategies improve the efficiency of pyrimido[4,5-b]indole cyclization?

  • Methodology : Pd-catalyzed amidation (e.g., using Pd(OAc)₂/Xantphos) enables regioselective cyclization of indole-pyrrolidine intermediates. For example, 9-hexyl-4-methyl-2-(thiophen-2-yl) derivatives are synthesized in 72% yield with IR (1522 cm⁻¹ for C=N) and ¹H NMR validation (δ 4.63–4.40 ppm for hexyl chains) .

Q. How are computational tools integrated into SAR-driven design of pyrimidoindoles?

  • Methodology : DFT calculations (e.g., HOMO-LUMO gaps) and molecular dynamics simulations predict binding affinities to targets like tubulin or viral proteases. Docking studies with COVID-19 M<sup>pro</sup> (PDB: 6LU7) identified azo-anchored imidazo[4,5-b]indoles as potential inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.